Zirconium, bis(acetato-O,O')oxo-

Description

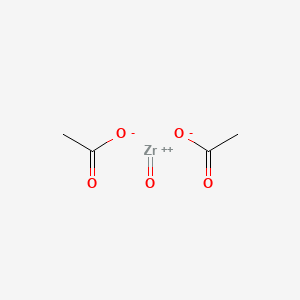

Zirconium, bis(acetato-O,O')oxo-, also known as zirconium acetate (CAS 14311-93-4), is a coordination complex where zirconium(IV) is bonded to two acetate ligands (CH₃COO⁻) and an oxo (O²⁻) group, forming a structure with the general formula [ZrO(OAc)₂] (OAc = acetate). This compound is synthesized by reacting zirconium salts (e.g., zirconyl chloride) with acetic acid under controlled conditions . It is commonly used as a waterproofing agent, precursor for zirconia ceramics, and catalyst in organic reactions due to its moderate solubility in water and stability in acidic environments .

The crystal structure of zirconium acetate derivatives often reveals octahedral or distorted octahedral coordination around the Zr center, with acetate ligands acting as bidentate chelators. This coordination geometry is critical for its reactivity and applications in materials science .

Properties

IUPAC Name |

oxozirconium(2+);diacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.O.Zr/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJPXIYVKXSUKO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O=[Zr+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5153-24-2, 20645-04-9 | |

| Record name | Zirconium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(acetato-κO,κO′)oxozirconium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20645-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium, bis(acetato-O,O')oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020645049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reactant Selection and Stoichiometric Considerations

The direct reaction between zirconium precursors and acetic acid under controlled conditions remains the most straightforward approach for synthesizing zirconium, bis(acetato-O,O')oxo-. Zirconium n-butoxide (Zr(OnBu)₄) is a common starting material due to its high reactivity and solubility in organic solvents. When reacted with acetic acid in a 1:4 molar ratio, the alkoxide groups undergo progressive substitution by acetate ligands. Studies using time-resolved extended X-ray absorption fine structure (EXAFS) spectroscopy have revealed that the substitution follows an associative mechanism, where zirconium centers initially coordinate with acetate ligands in a monodentate fashion before reorganizing into the final bidentate configuration.

The reaction typically proceeds at room temperature over 7–10 days, yielding crystalline products with minimal byproducts. For example, a reaction mixture containing Zr(OnBu)₄ (5.6 mmol) and acetic acid (44.6 mmol) in n-butanol produces rectangular yellow crystals after one week. The slow reaction kinetics ensure the formation of well-defined coordination geometries, as rapid mixing often results in amorphous precipitates.

Solvent and Atmosphere Control

The choice of solvent significantly influences the reaction pathway. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance ligand exchange rates by stabilizing intermediate species, whereas nonpolar solvents such as benzene favor slower crystallization. Reactions conducted under inert atmospheres (e.g., nitrogen or argon) prevent oxidation of the zirconium center, which could lead to undesired oxo-bridged polynuclear complexes.

Solvothermal Synthesis

High-Pressure and High-Temperature Conditions

Solvothermal methods enable the synthesis of zirconium, bis(acetato-O,O')oxo- under elevated temperatures (120–180°C) and autogenous pressure. This approach accelerates ligand substitution and promotes the formation of thermodynamically stable products. A representative procedure involves heating a mixture of zirconium oxychloride (ZrOCl₂·8H₂O) and glacial acetic acid in a Teflon-lined autoclave at 150°C for 24 hours. The resulting product exhibits higher crystallinity compared to room-temperature syntheses, as confirmed by X-ray diffraction (XRD) analysis.

Role of Modulating Agents

The addition of structure-directing agents, such as triethylamine or ammonium acetate, improves phase purity by regulating pH and stabilizing intermediate species. For instance, ammonium acetate acts as a proton scavenger, facilitating deprotonation of acetic acid and enhancing its coordination to zirconium.

Ligand Exchange Reactions

Post-Synthetic Modification

Zirconium, bis(acetato-O,O')oxo- can also be prepared via ligand exchange from preformed zirconium complexes. Starting with zirconium hydroxyacetate (Zr(OH)(CH₃COO)₃), treatment with acetic anhydride induces the displacement of hydroxyl groups by acetate ligands. Nuclear magnetic resonance (NMR) spectroscopy studies have demonstrated that this process occurs via a stepwise mechanism, where the hydroxyl ligand is first protonated before being replaced by acetate.

Dynamic Exchange in Solution

In solution-phase reactions, zirconium, bis(acetato-O,O')oxo- exhibits dynamic ligand exchange behavior. Raman spectroscopy has shown that free acetic acid rapidly exchanges with coordinated acetate ligands, maintaining an equilibrium that depends on temperature and concentration. This property is critical for applications in catalysis, where ligand lability enables substrate activation.

Characterization and Validation

Spectroscopic Techniques

-

EXAFS Spectroscopy : Provides detailed insights into the local coordination environment of zirconium. For example, EXAFS data for zirconium, bis(acetato-O,O')oxo- reveal Zr–O bond distances of 2.09–2.22 Å and Zr–S distances of 2.69 Å in related thioacetate complexes.

-

NMR Spectroscopy : ¹³C NMR chemical shifts at 184.7 ppm confirm the presence of chelating acetate ligands, while ¹H NMR spectra resolve distinct methyl environments for coordinated and free acetate.

Crystallographic Analysis

Single-crystal XRD remains the gold standard for structural elucidation. The compound crystallizes in a monoclinic system with space group P2₁/c, featuring a distorted octahedral geometry around the zirconium center.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield (%) | Crystallinity | Key Advantages |

|---|---|---|---|---|

| Direct Reaction | Room temperature, 7 days | 65–75 | Moderate | Simple setup, low energy input |

| Solvothermal | 150°C, 24 hours | 80–90 | High | Rapid, high purity |

| Ligand Exchange | Reflux, 12 hours | 50–60 | Low | Tunable ligand environment |

Mechanistic Insights and Reaction Pathways

Associative Substitution Mechanism

EXAFS data indicate that acetate coordination proceeds through an associative pathway, where incoming ligands bind to the zirconium center before the departure of alkoxide or hydroxyl groups. This mechanism minimizes charge separation and stabilizes intermediate species.

Chemical Reactions Analysis

Types of Reactions

Zirconium, bis(acetato-O,O’)oxo- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form zirconium dioxide (ZrO2).

Reduction: Reduction reactions can convert it to lower oxidation states of zirconium.

Substitution: It can undergo ligand exchange reactions with other carboxylates or phosphates.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide (H2O2) or ozone (O3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reactions are often carried out in organic solvents like ethanol or methanol under reflux conditions.

Major Products Formed

Oxidation: Zirconium dioxide (ZrO2)

Reduction: Lower oxidation state zirconium compounds

Substitution: Various zirconium carboxylates or phosphates

Scientific Research Applications

Zirconium, bis(acetato-O,O’)oxo- has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of zirconium-based catalysts and materials.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of advanced ceramics and coatings

Mechanism of Action

The mechanism of action of zirconium, bis(acetato-O,O’)oxo- involves its ability to coordinate with various ligands and form stable complexes. These complexes can interact with biological molecules, leading to potential therapeutic effects. The compound’s reactivity is largely influenced by the dynamic environment at the zirconium oxo cluster surface, which plays a key role in its catalytic and biological activities .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Thermal Properties

| Compound | Coordination Number | Thermal Stability (°C) | Key Applications |

|---|---|---|---|

| Zirconium acetate | 6 | ~200 | Waterproofing, ceramics |

| Zirconium-NTA complex | 8 | >300 | Catalysis, metal chelation |

| Zr₆O₂ phosphonate cluster | 6 (per Zr) | >400 | Nanomaterials |

| Sn₄O₂ acetate complex | 5–6 (per Sn) | ~150 | Organometallic catalysis |

Table 2: Toxicity and Solubility

| Compound | Water Solubility (g/L) | Toxicity (LD₅₀, rat oral) |

|---|---|---|

| Zirconium acetate | 50–100 | >5000 mg/kg |

| Uranyl acetate | 120 | 15 mg/kg (radioactive) |

| Tin(IV) acetate complex | Insoluble | 50 mg/kg |

Q & A

Q. What are the standard synthetic protocols for preparing zirconium, bis(acetato-O,O')oxo-?

The compound is typically synthesized by reacting zirconium oxychloride (ZrOCl₂·8H₂O) or zirconium oxynitrate (ZrO(NO₃)₂) with acetic acid under reflux conditions. For instance, analogous methods for uranyl acetate involve refluxing metal precursors with acetic acid in a polar solvent (e.g., ethanol or water), followed by crystallization . The reaction stoichiometry and pH must be tightly controlled to avoid hydrolysis and ensure ligand coordination.

Q. Which spectroscopic techniques are most effective for confirming acetate ligand coordination in zirconium, bis(acetato-O,O')oxo-?

Fourier-transform infrared (FTIR) spectroscopy identifies acetate binding modes via symmetric (νₛ(COO⁻) ~1400 cm⁻¹) and asymmetric (νₐₛ(COO⁻) ~1550 cm⁻¹) stretching frequencies. Nuclear magnetic resonance (¹³C NMR) in deuterated dimethyl sulfoxide (DMSO-d₆) resolves acetate carbons at δ ~175 ppm (carbonyl) and ~25 ppm (methyl), while thermogravimetric analysis (TGA) confirms thermal stability and ligand loss patterns .

Q. How does the compound behave under varying pH and temperature conditions?

Stability studies in aqueous solutions show that zirconium, bis(acetato-O,O')oxo- undergoes hydrolysis above pH 5, forming zirconium oxyhydroxide precipitates. Thermal gravimetric analysis (TGA) reveals decomposition starting at ~200°C, with acetate ligand loss followed by oxo-bridge reorganization. Buffered acetic acid solutions (pH 3–4) enhance stability by suppressing hydrolysis .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of zirconium, bis(acetato-O,O')oxo- using X-ray diffraction?

The compound’s potential for disorder in acetate ligand orientation and oxo-bridge flexibility complicates refinement. Software like SHELXL employs constraints (e.g., rigid-body refinement for acetate groups) and restraints (e.g., similarity in Zr–O bond lengths) to address these issues. High-resolution data (≤0.8 Å) and twinning corrections are critical for accurate modeling, as demonstrated in uranyl acetate structures .

Q. How do acetate buffer concentrations influence the compound’s reactivity in catalytic applications?

Excess acetate ions can stabilize intermediate species via chelation, as observed in iodine(I) disproportionation kinetics, where bis(acetato-O)iodate(I) forms at high buffer concentrations . For zirconium, bis(acetato-O,O')oxo-, this may modulate Lewis acidity by altering ligand exchange rates, impacting catalytic cycles in cross-coupling or oxidation reactions.

Q. What computational methods are suitable for modeling the electronic structure of zirconium, bis(acetato-O,O')oxo-?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets for zirconium can predict optimized geometries and electron distribution. Comparative studies with uranyl acetate show that the oxo-bridge reduces electron density on zirconium, enhancing electrophilicity. Solvent effects (e.g., acetic acid) are incorporated via polarizable continuum models (PCM) .

Q. How does the coordination geometry of zirconium, bis(acetato-O,O')oxo- compare to analogous oxo-acetate complexes?

The compound likely adopts a μ-oxo-bridged dinuclear structure with distorted octahedral geometry around zirconium, similar to uranyl acetate. Bridging acetate ligands in uranyl complexes shorten metal-metal distances (~4.2 Å), influencing redox properties. EXAFS and single-crystal XRD are critical for validating bond lengths and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.